2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 903343-23-7
VCID: VC4503043
InChI: InChI=1S/C26H25N3O3/c1-16(2)17-10-12-18(13-11-17)25(30)24-23(27)22(21-9-4-5-14-29(21)24)26(31)28-19-7-6-8-20(15-19)32-3/h4-16H,27H2,1-3H3,(H,28,31)
SMILES: CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N
Molecular Formula: C26H25N3O3
Molecular Weight: 427.504

2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

CAS No.: 903343-23-7

Cat. No.: VC4503043

Molecular Formula: C26H25N3O3

Molecular Weight: 427.504

* For research use only. Not for human or veterinary use.

2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide - 903343-23-7

Specification

CAS No. 903343-23-7
Molecular Formula C26H25N3O3
Molecular Weight 427.504
IUPAC Name 2-amino-N-(3-methoxyphenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide
Standard InChI InChI=1S/C26H25N3O3/c1-16(2)17-10-12-18(13-11-17)25(30)24-23(27)22(21-9-4-5-14-29(21)24)26(31)28-19-7-6-8-20(15-19)32-3/h4-16H,27H2,1-3H3,(H,28,31)
Standard InChI Key AVOLOLKEKRKLOR-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N

Introduction

The compound 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is a complex organic molecule with a specific structure that includes an indolizine core, a 4-isopropylbenzoyl group, and a 3-methoxyphenyl moiety. This compound is not extensively documented in the available literature, but its structure suggests potential applications in pharmaceutical or chemical research due to its unique functional groups.

Synthesis and Potential Applications

The synthesis of such compounds typically involves multi-step reactions involving the formation of the indolizine ring and subsequent modification with the benzoyl and methoxyphenyl groups. These compounds may be of interest in pharmaceutical research due to their potential biological activity, such as anticancer or antimicrobial properties, although specific data on 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is lacking.

Research Findings

While there are no specific research findings available for this compound, related compounds with similar structures have shown promising biological activities. For example, other heterocyclic compounds have demonstrated antimitotic activity against human tumor cells . The presence of a benzoyl group and a methoxyphenyl moiety could contribute to its potential biological activity, but further research is needed to determine its specific effects.

Data Table

Given the lack of specific data on 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide, a comparative table with related compounds can provide insight into potential properties:

CompoundMolecular FormulaMolecular WeightBiological Activity
2-Amino-3-(4-isopropylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamideC26H25N3O3427.5 g/molNot reported
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneNot specifiedNot specifiedAntimitotic activity against human tumor cells

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator